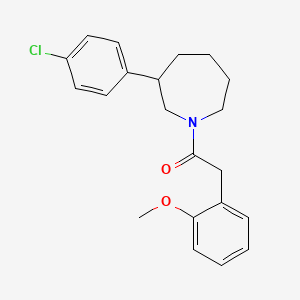
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C21H24ClNO2 and its molecular weight is 357.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone is a compound of interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure includes:
- An azepane ring .
- A 4-chlorophenyl group .
- An ethanone moiety .
- A 2-methoxyphenyl substituent .
This configuration may influence its interaction with biological targets, potentially leading to various pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Potential neuroprotective activity
Antimicrobial Activity
Studies have shown that related compounds with similar structures display varying degrees of antimicrobial activity. For instance, derivatives containing the azepane structure have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. Notably, compounds with similar structural features have demonstrated cytotoxic effects against cancer cell lines. For example, certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .
The biological effects of this compound are likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : Its structure may allow it to bind to receptors involved in signal transduction pathways, influencing cellular responses.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focusing on the anticancer properties of structurally related compounds highlighted significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to apoptosis induction, as evidenced by increased expression of p53 and activation of caspase pathways .
Comparative Analysis with Similar Compounds
Comparative studies suggest that while this compound shares structural similarities with other azepane derivatives, its unique substitution pattern may confer distinct biological activities. For instance, modifications in the phenyl ring can significantly alter the compound's potency against cancer cells .
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)azepan-1-yl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2/c1-25-20-8-3-2-6-17(20)14-21(24)23-13-5-4-7-18(15-23)16-9-11-19(22)12-10-16/h2-3,6,8-12,18H,4-5,7,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBKYCGHAVHPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














